4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Overview
Description
The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring . Quinazolinones and their derivatives have been studied for their potential medicinal properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with isocyanates, though the exact method can vary depending on the specific substituents on the quinazolinone ring .Molecular Structure Analysis
Quinazolinones have a bicyclic structure with a benzene ring fused to a quinazoline ring. The exact structure of “4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” would include additional substituents on the quinazolinone ring .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, depending on the specific substituents on the quinazolinone ring. For example, they can participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” would depend on its specific structure. For example, its solubility would depend on the polarity of its substituents .Scientific Research Applications
Antimicrobial Properties
- Antibacterial and Antifungal Agent : This compound has been evaluated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007); (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor and Anticonvulsant Activities
- Potential in Cancer Therapy : Some derivatives have been explored for their potential in cancer therapy. For instance, compounds like sodium 2-(2-((2,6-Dichlorophenyl)(3-(4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)amino) phenyl acetate and N-(4-Hydroxyphenyl)-N-((3-naphthalen-2-yl)-4-oxo-2-thioxo-3,4-dihydorquinazolin-1(2H)-ylmethyl)acetamide have shown promising anticonvulsant activity (Rajasekaran et al., 2013).
Structural and Molecular Studies
- Crystal Structure Analysis : The molecular structure of similar compounds has been analyzed, providing insights into their crystal packing and molecular interactions, which are critical for understanding their biological activities (Butcher, Jasinski, Narayana, Sunil, & Yathirajan, 2007).
Synthesis and Characterization
- Chemical Synthesis and Evaluation : Research has been conducted on the synthesis and characterization of various quinazolinone derivatives, assessing their potential as anti-inflammatory and analgesic agents. This demonstrates the compound's versatility in different pharmacological roles (Farag et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-9-5-2-1-4-8(9)13-12-10(16-14(19)17-13)6-3-7-11(12)18/h1-2,4-5,13H,3,6-7H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMEUSSYMWKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC=CC=C3Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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